4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Description
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a synthetic small molecule characterized by a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-benzylpiperazine moiety and a benzoic acid group. This structure confers unique physicochemical and pharmacological properties:
- Pyrrolidin-2,5-dione core: A polar, electron-deficient heterocycle capable of hydrogen bonding and participating in enzyme-substrate interactions.
- 4-Benzylpiperazine: A lipophilic group that may enhance blood-brain barrier penetration or modulate receptor binding.
Properties
IUPAC Name |
4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-14-19(21(27)25(20)18-8-6-17(7-9-18)22(28)29)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUMNLWPVVVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diester.
Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperazine.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylpiperazine group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two related impurities/analogs (MM0421.02 and MM0421.03) with distinct structural and functional differences. A detailed comparison is outlined below:
Table 1: Structural and Functional Comparison
Table 2: Inferred Pharmacological and Physicochemical Properties
Mechanistic and Functional Insights
- Target Compound: The benzoic acid group may confer pH-dependent solubility, while the benzylpiperazine could enhance interaction with serotonin or dopamine receptors, as seen in other benzylpiperazine derivatives . The pyrrolidinone core might act as a transition-state analog for enzymes like proteases or kinases.
- MM0421.02 : The phenylpiperazine and triazolopyridine core suggest a preference for peripheral targets (e.g., adrenergic receptors) due to reduced polarity. The triazole’s aromaticity may improve metabolic stability compared to the target compound.
- The dihydrochloride salt improves aqueous solubility, a critical factor for oral bioavailability.
Biological Activity
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a piperazine moiety with a dioxopyrrolidine ring and a benzoic acid derivative, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways. The piperazine ring is known for its ability to bind to various receptors, enhancing the compound's pharmacological profile. Additionally, the dioxopyrrolidine moiety may contribute to enzyme inhibition, affecting biochemical pathways relevant to neurological disorders.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticonvulsant Activity : Research indicates that derivatives similar to this compound exhibit broad-spectrum anticonvulsant properties. For instance, compounds containing the dioxopyrrolidine structure have shown efficacy in models of drug-resistant epilepsy, demonstrating protective effects in various seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in vitro and in vivo. Studies suggest that it may reduce neuronal cell death and promote survival in models of neurodegeneration.
- Potential Antidepressant Properties : Given its structural similarity to known antidepressants, there is ongoing research into its potential as an antidepressant agent. The modulation of serotonin receptors may play a crucial role in this activity.
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant efficacy of related compounds, researchers found that this compound displayed significant protection against seizures induced by PTZ. The study utilized various dosages and demonstrated dose-dependent effects, indicating potential for therapeutic use in epilepsy management .
Case Study 2: Neuroprotection in Neurodegenerative Models
Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed that treatment with the compound led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of this compound has been assessed through various assays:
| Parameter | Findings |
|---|---|
| Permeability | High permeability observed in PAMPA assays |
| Metabolic Stability | Stable in human liver microsomes |
| CYP Interaction | Moderate inhibition of CYP2C9; no significant effect on CYP3A4/CYP2D6 |
| Hepatotoxicity | No hepatotoxic effects observed at concentrations up to 10 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
